molecular formula C18H18F3NO2 B1221363 Ufenamate CAS No. 67330-25-0

Ufenamate

Cat. No.: B1221363
CAS No.: 67330-25-0
M. Wt: 337.3 g/mol
InChI Key: JDLSRXWHEBFHNC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ufenamate plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further enhancing its therapeutic effects .

Cellular Effects

This compound exerts its effects on various cell types, including keratinocytes, fibroblasts, and immune cells. In keratinocytes, this compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation . In fibroblasts, it inhibits the production of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation . This compound also affects immune cells by reducing the release of inflammatory mediators such as histamine and leukotrienes . These cellular effects contribute to the overall anti-inflammatory and analgesic properties of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes . By binding to the active sites of COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, this compound may modulate gene expression by influencing signaling pathways involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects . Prolonged use may lead to potential side effects, such as skin irritation and sensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively reduces inflammation and pain without significant adverse effects . At high doses, this compound may cause toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

This compound is primarily metabolized in the liver through hydroxylation and glucuronidation . The metabolites are then excreted in the urine . The metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . These metabolic processes ensure the elimination of this compound from the body and prevent its accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound accumulates in the stratum corneum, epidermis, and dermis, where it exerts its therapeutic effects . The distribution of this compound within the skin is influenced by factors such as vehicle composition and skin condition .

Subcellular Localization

This compound localizes primarily in the cytoplasm and cellular membranes . It may also be found in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components . These interactions may affect the activity and function of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ufenamate can be synthesized through the esterification of flufenamic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient conversion. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ufenamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ufenamate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified form, which enhances its lipophilicity and skin penetration. This makes it particularly effective for topical applications compared to its parent compound, flufenamic acid .

Properties

IUPAC Name

butyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLSRXWHEBFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867269
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67330-25-0
Record name Ufenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67330-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufenamate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In anhydrous dimethyl formamide was dissolved 3.2 g. of potassium salt of N-(3-trifluoromethylphenyl)anthranilic acid. To the solution was added 5.0 g. of n-butyl bromide. The mixture was heated at 100°-120° C. for 5 hrs. while stirring. The precipitated potassium bromide was taken out by filtration. The filtrate was concentrated and the residue obtained was distilled to obtain 3.1 g. of light yellow liquid having a boiling point of 190°-192° C. (5 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of vehicle influence the skin penetration of Ufenamate?

A1: Research indicates that this compound, a highly lipophilic drug, demonstrates varying skin penetration levels depending on the vehicle used. Liquid vehicles, specifically Isopropyl Myristate (IPM), exhibit superior penetration compared to semi-solid vehicles like White Petrolatum (WP) []. This difference is attributed to the viscosity of the vehicles, with lower viscosity generally facilitating deeper penetration []. Interestingly, this compound penetration from liquid vehicles decreases after application to delipidized skin, suggesting that the vehicle's interaction with skin lipids plays a crucial role in the drug's permeation [].

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